Atr-IN-29
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Overview
Description
Atr-IN-29 is a potent, orally active inhibitor of ATR kinase, exhibiting an IC50 of 1 nM. It demonstrates significant antiproliferative activity against various cancer cell lines, making it a promising compound in cancer research .
Preparation Methods
The synthetic routes and reaction conditions for Atr-IN-29 involve multiple steps. The exact synthetic route is proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions . Industrial production methods would likely involve scaling up these reactions while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Atr-IN-29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Atr-IN-29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ATR kinase and its effects on cellular processes.
Biology: Employed in research to understand the role of ATR kinase in DNA damage response and cell cycle regulation.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its antiproliferative activity.
Industry: Utilized in the development of new drugs targeting ATR kinase and related pathways.
Mechanism of Action
Atr-IN-29 exerts its effects by inhibiting ATR kinase, a key enzyme involved in the DNA damage response. ATR kinase is activated in response to DNA damage and replication stress, leading to cell cycle arrest and DNA repair. By inhibiting ATR kinase, this compound disrupts these processes, leading to cell death in cancer cells with high levels of DNA damage .
Comparison with Similar Compounds
Atr-IN-29 is compared with other ATR kinase inhibitors such as ATR-IN-23 and ATR-IN-21. While all these compounds inhibit ATR kinase, this compound is unique due to its higher potency (IC50 of 1 nM) and its significant antiproliferative activity against a broad range of cancer cell lines . Similar compounds include:
ATR-IN-23: Exhibits an IC50 of 1.5 nM and has demonstrated antiproliferative effects on LoVo cells.
ATR-IN-21:
This compound stands out due to its superior potency and broader spectrum of activity, making it a valuable compound in cancer research.
Properties
Molecular Formula |
C19H22N8O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[5-methyl-4-(2-methylpyrazol-3-yl)-7-(1H-pyrazol-5-yl)imidazo[1,5-b]pyridazin-2-yl]morpholine |
InChI |
InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-14(16-5-7-21-25(16)3)18-13(2)22-19(27(18)24-17)15-4-6-20-23-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,23)/t12-/m1/s1 |
InChI Key |
FPXIOEYTKFQDIU-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NN3C(=C(N=C3C4=CC=NN4)C)C(=C2)C5=CC=NN5C |
Canonical SMILES |
CC1COCCN1C2=NN3C(=C(N=C3C4=CC=NN4)C)C(=C2)C5=CC=NN5C |
Origin of Product |
United States |
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